molecular formula C15H14N2O B2470290 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline CAS No. 293737-75-4

2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No. B2470290
CAS RN: 293737-75-4
M. Wt: 238.29
InChI Key: RGNOSZJCKGNNKE-UHFFFAOYSA-N
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Description

“2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound with the linear formula C15H14N2O . It has a molecular weight of 238.292 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline” is represented by the linear formula C15H14N2O .

Scientific Research Applications

Antiprotozoal Agents

Benzoxazole derivatives, including those related to 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, have been explored for their potential as antiprotozoal and antimicrobial agents. Research by Abdelgawad et al. (2021) found that the amidation of benzoxazolyl aniline with chloroacetyl functional groups resulted in compounds with good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species. This suggests that these compounds could be promising in the development of new antimicrobial and antiprotozoal agents (Abdelgawad et al., 2021).

Azo Dye Synthesis

Maliyappa et al. (2020) synthesized heterocyclic azo dyes by diazo-coupling reactions involving aniline derivatives. These dyes showed higher intensity and good quantum yield, indicating potential applications in dyeing and colorimetric analysis. Additionally, these compounds exhibited appreciable antitubercular activity and could inhibit the growth of cancerous cells (Maliyappa et al., 2020).

Novel Polysubstituted Derivatives

El-Rady et al. (2004) synthesized novel polysubstituted 1,5-benzodiazepine and benzoxazole derivatives using ketene dithioacetals and aniline derivatives. These compounds could have potential applications in medicinal chemistry and drug development, considering the pharmacological significance of 1,5-benzodiazepine and benzoxazole frameworks (El-Rady et al., 2004).

Antimicrobial Activity

Balaswamy et al. (2012) investigated benzoxazole derivatives for their antimicrobial activity. These compounds, synthesized from methyl 2-substituted benzoxazole-5-carboxylate, showed potential as antimicrobial agents, highlighting the versatility of benzoxazole derivatives in pharmacological applications (Balaswamy et al., 2012).

Antitubercular Activity

Research by Dighe et al. (2012) on benzoxazole derivatives demonstrated potential antitubercular activity. This suggests that these compounds could contribute to the development of new treatments for tuberculosis (Dighe et al., 2012).

Crystallography and DFT Studies

Glamočlija et al. (2020) conducted X-ray crystallography and DFT studies on biologically active benzoxazole derivatives. These studies are crucial in understanding the structural and electronic aspects of these compounds, which can inform their application in various fields (Glamočlija et al., 2020).

Real-time PCR Reporting

Ahmad (2007) studied BOXTO (related to benzoxazole) as a real-time PCR reporting fluorescent dye. BOXTO showed no inhibitory effects on real-time PCR, indicating its potential in molecular biology and diagnostic applications (Ahmad, 2007).

Safety and Hazards

Sigma-Aldrich provides “2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline” as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-3-6-13-14(7-9)18-15(17-13)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNOSZJCKGNNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline

CAS RN

293737-75-4
Record name 2-METHYL-5-(6-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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